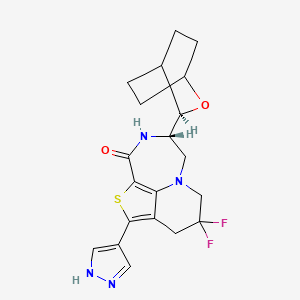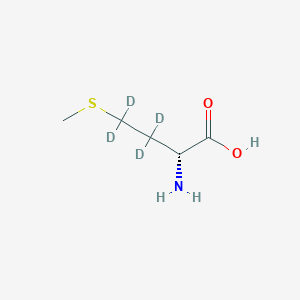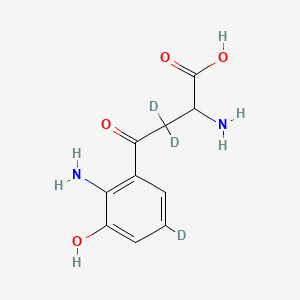
Pronethalol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pronethalol-d6 is a deuterated form of pronethalol, a non-selective beta-adrenergic antagonist. It is primarily used in scientific research as a biochemical tool. The molecular formula of this compound is C15H13D6NO, and it has a molecular weight of 235.35 . This compound is particularly useful in studies involving metabolic pathways and pharmacokinetics due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pronethalol-d6 involves the incorporation of deuterium atoms into the molecular structure of pronethalol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as deuterium exchange reactions and purification techniques like chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Pronethalol-d6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding naphthyl ketones.
Reduction: It can be reduced to form naphthyl alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized based on the desired product.
Major Products
Applications De Recherche Scientifique
Pronethalol-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mécanisme D'action
Pronethalol-d6 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. It inhibits the binding of catecholamines to these receptors, thereby reducing their stimulatory effects. This mechanism is similar to that of other beta-blockers, but the deuterated form allows for more precise studies of its pharmacokinetics and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Pronethalol-d6 include:
Propranolol: Another non-selective beta-adrenergic antagonist with similar pharmacological properties.
Atenolol: A selective beta-1 adrenergic antagonist used primarily for cardiovascular conditions.
Metoprolol: A selective beta-1 adrenergic antagonist with applications in treating hypertension and angina.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for detailed studies of its metabolic pathways and pharmacokinetics. This makes it a valuable tool in both basic and applied research.
Propriétés
Formule moléculaire |
C15H19NO |
|---|---|
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/i1D3,2D3 |
Clé InChI |
HRSANNODOVBCST-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC2=CC=CC=C2C=C1)O |
SMILES canonique |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)



![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)







